Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate
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Overview
Description
Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate is a chemical compound with the molecular formula C11H16Cl4O4. It is known for its unique structure, which includes both chloro and trichloroethyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate typically involves the reaction of diethyl malonate with 2,2,2-trichloroethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Reduction Reactions: The trichloroethyl group can be reduced to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Zinc in acetic acid or lithium aluminum hydride can be used for reduction.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Substitution: Formation of substituted esters.
Reduction: Formation of diethyl 2-chloro-2-(2,2-dichloroethyl)pentanedioate.
Hydrolysis: Formation of 2-chloro-2-(2,2,2-trichloroethyl)pentanedioic acid.
Scientific Research Applications
Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate involves its interaction with nucleophiles and electrophiles. The chloro and trichloroethyl groups make it a versatile compound for various chemical transformations. It can act as an electrophile in substitution reactions and as a reducing agent in reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloroethyl chloroformate
- 2,2,2-Trichloroethanol
- Diethyl malonate
Uniqueness
Diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate is unique due to its combination of chloro and trichloroethyl groups, which provide it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
63579-78-2 |
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Molecular Formula |
C11H16Cl4O4 |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
diethyl 2-chloro-2-(2,2,2-trichloroethyl)pentanedioate |
InChI |
InChI=1S/C11H16Cl4O4/c1-3-18-8(16)5-6-10(12,7-11(13,14)15)9(17)19-4-2/h3-7H2,1-2H3 |
InChI Key |
OBNYIUMKCPYNTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CC(Cl)(Cl)Cl)(C(=O)OCC)Cl |
Origin of Product |
United States |
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